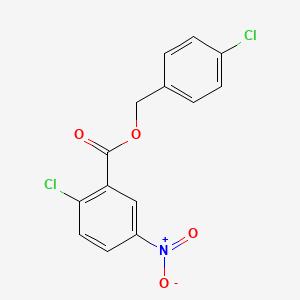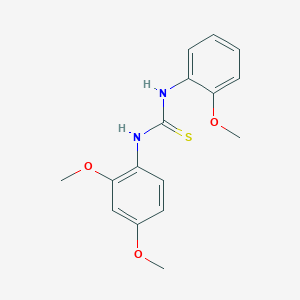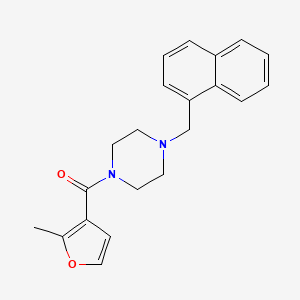![molecular formula C13H10FNO3 B5764696 1-fluoro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5764696.png)
1-fluoro-2-[(4-nitrobenzyl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-fluoro-2-[(4-nitrobenzyl)oxy]benzene is a chemical compound that has been widely used in scientific research. It is a member of the benzene family and is commonly referred to as FNB. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 1-fluoro-2-[(4-nitrobenzyl)oxy]benzene is not fully understood. However, it is believed that the compound undergoes a photo-induced electron transfer (PET) process upon excitation with light. This results in the formation of a radical cation which can then undergo further reactions with other molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-fluoro-2-[(4-nitrobenzyl)oxy]benzene. However, it has been shown to be non-toxic to cells and has been used in cell imaging studies. It is important to note that FNB should not be used for drug usage or dosage as there is no information available on its safety for human consumption.
実験室実験の利点と制限
One of the main advantages of using 1-fluoro-2-[(4-nitrobenzyl)oxy]benzene in lab experiments is its fluorescent properties. It has a high quantum yield and can be easily detected using fluorescence spectroscopy. FNB is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using FNB is its limited solubility in water, which can make it difficult to use in aqueous environments.
将来の方向性
There are several future directions for the use of 1-fluoro-2-[(4-nitrobenzyl)oxy]benzene in scientific research. One area of interest is the development of FNB-based sensors for the detection of environmental pollutants such as heavy metals and pesticides. Another area of interest is the use of FNB in the development of targeted drug delivery systems. Additionally, FNB can be used in the development of fluorescent probes for the detection of biological molecules such as enzymes and antibodies.
Conclusion:
In conclusion, 1-fluoro-2-[(4-nitrobenzyl)oxy]benzene is a chemical compound that has been widely used in scientific research. It has unique properties that make it useful in a variety of applications, including the detection of metal ions and the development of molecular sensors. While there is limited information available on its biochemical and physiological effects, FNB has been shown to be non-toxic to cells. There are several future directions for the use of FNB in scientific research, including the development of environmental sensors and targeted drug delivery systems.
合成法
The synthesis of 1-fluoro-2-[(4-nitrobenzyl)oxy]benzene can be achieved using several methods. One of the most common methods involves the reaction of 1-fluoro-2-nitrobenzene with 4-nitrobenzyl alcohol in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent such as dimethylformamide and requires heating under reflux conditions. The yield of this reaction is typically around 70-80%.
科学的研究の応用
1-fluoro-2-[(4-nitrobenzyl)oxy]benzene has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. FNB has also been used in the development of molecular sensors for the detection of biological molecules such as proteins and nucleic acids. In addition, FNB has been used in the synthesis of novel materials such as metal-organic frameworks and coordination polymers.
特性
IUPAC Name |
1-fluoro-2-[(4-nitrophenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)15(16)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBVWIIIRLJIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-[(4-nitrobenzyl)oxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)




![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5764678.png)
![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5764686.png)
![methyl 2-{[(phenylthio)acetyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5764700.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
